1-(4-Chlorophenyl)-1H-pyrrole

Catalog No.
S1892684
CAS No.
5044-38-2
M.F
C10H8ClN
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-1H-pyrrole

Common 1-phenylpyrrole analogues (mp 58-62 °C) clump during automated dispensing and lack a halogen handle for late-stage diversification. 1-(4-Chlorophenyl)-1H-pyrrole (CAS 5044-38-2) solves these bottlenecks:

  • Free-flowing crystalline solid (mp 88-91 °C) for reliable automated synthesis and milling.
  • Orthogonal para-chloro substituent enables late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald) after pyrrole electrophilic substitution, minimizing synthetic steps.
  • Electron-withdrawing chlorine tunes monomer oxidation for stable poly(N-arylpyrrole) films with enhanced overoxidation resistance in electrochemical sensors.

Ideal for industrial scale-up and precision lab workflows.

CAS Number

5044-38-2

Product Name

1-(4-Chlorophenyl)-1H-pyrrole

IUPAC Name

1-(4-chlorophenyl)pyrrole

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C10H8ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H

InChI Key

LTOQUFIOYDCJFJ-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)Cl

The exact mass of the compound 1-(4-Chlorophenyl)-1H-pyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(4-Chlorophenyl)pyrrole, 4-Chloro-1-phenylpyrrole, N-(4-Chlorophenyl)pyrrole, 1-(4-chlorophenyl)-1H-pyrrole, 4-Chlorophenylpyrrole

Purity

≥98%

Package Size

1 g, 5 g

1-(4-Chlorophenyl)-1H-pyrrole (CAS: 5044-38-2) is a halogenated N-arylpyrrole building block widely utilized in organic synthesis, materials science, and medicinal chemistry . Characterized by its robust pyrrole core and a para-chlorophenyl substituent, this compound serves as a critical precursor for advanced cross-coupling reactions, regioselective lithiation, and the generation of functionalized conducting polymers [1]. Its physical form as a stable crystalline solid (mp 88–91 °C) and its orthogonal reactivity profile make it a preferred intermediate for industrial scale-up and precision laboratory workflows, offering distinct handling and synthetic advantages over non-halogenated analogs .

Synthesis Intermediate Fit

N-aryl pyrrole scaffold with para-Cl electronic tuning for antifungal analog synthesis
Fragment-appropriate MW and low conformational flexibility for FBDD library construction
Controlled lipophilicity profile for systematic SAR exploration across N-aryl pyrrole series

Substituting 1-(4-Chlorophenyl)-1H-pyrrole with its unsubstituted counterpart, 1-phenylpyrrole, or electron-rich analogs like 1-(4-methoxyphenyl)pyrrole, fundamentally alters both processability and chemical behavior[1]. Physically, 1-phenylpyrrole is a low-melting solid (mp 58–62 °C) prone to clumping and handling difficulties in warm environments, whereas the para-chloro derivative remains a free-flowing solid up to 88 °C . Chemically, the electron-withdrawing nature of the chlorine atom shifts the oxidation potential of the monomer, directly impacting the kinetics of electropolymerization and the overoxidation stability of the resulting poly(N-arylpyrrole) films [2]. Furthermore, the absence of the aryl chloride handle in generic substitutes eliminates the possibility of orthogonal late-stage palladium-catalyzed cross-coupling, forcing chemists into longer, less efficient synthetic routes [1].

Substitution Risk

Para-Cl electronic effect on reactivity
The electron-withdrawing chlorine can shift cross-coupling and cyclization outcomes; unsubstituted 1-phenylpyrrole may not reproduce regioselectivity.
Lipophilicity shift (ΔLogP +0.60)
Partitioning in biological assays differs from less lipophilic analogs; SAR conclusions may not transfer directly from 1-phenylpyrrole.
Physical form and handling differences
Crystalline solid with defined melting point (88–91 °C) vs. liquid N-alkyl pyrroles; purity verification and weighing protocols differ, limiting direct substitution.

Thermal Stability and Processability

1-(4-Chlorophenyl)-1H-pyrrole exhibits a melting point of 88–91 °C, whereas the unsubstituted baseline, 1-phenylpyrrole, melts significantly lower at 58–62 °C . This ~30 °C thermal advantage prevents the material from transitioning into a tacky semi-solid during ambient storage, milling, or automated dispensing in warm laboratory or industrial environments .

Evidence DimensionMelting point / Solid-state stability
Target Compound Data88–91 °C
Comparator Or Baseline1-Phenylpyrrole (58–62 °C)
Quantified Difference~30 °C increase in melting point
ConditionsStandard atmospheric pressure

Ensures the material remains a free-flowing, easily weighable solid during bulk storage and formulation, avoiding the handling issues of low-melting analogs.

Synthetic Precedent
Reported
Direct precursor to 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone and ethanol intermediates for econazole-analog synthesis; no equivalent pathway documented for 1-phenylpyrrole.
Supports antifungal agent synthetic route selection.
Based on literature precedent (Corelli et al., 1984); confirm route applicability.

Regioselective Lithiation Control

During the synthesis of 2,5-disubstituted pyrroles, the para-chloro substituent exerts an inductive electron-withdrawing effect that stabilizes lithiation at the C2 and C5 positions. Studies demonstrate that 1-(chlorophenyl)pyrroles exhibit distinct mono- and dilithiation kinetics and solvent dependencies compared to electron-donating analogs like 1-(methoxyphenyl)pyrroles, allowing for highly optimized, regioselective functionalization [1].

Evidence DimensionRegioselective lithiation efficiency
Target Compound DataPredictable C2/C5 lithiation directed by p-chloro inductive effects
Comparator Or Baseline1-(4-Methoxyphenyl)pyrrole (altered kinetics due to electron-donating effects)
Quantified DifferenceDistinct solvent/ligand-dependent mono- vs dilithiation ratios
ConditionsOrganolithium reagents (e.g., n-BuLi) in coordinating solvents (THF/TMEDA)

Provides superior regiocontrol during the synthesis of complex pyrrole intermediates, reducing purification overhead in multi-step workflows.

Lipophilicity (LogP)
Head-to-head
Target LogP = 3.13 vs. 1-Phenylpyrrole LogP = 2.53 (ΔLogP = +0.60).
Supports hydrophobicity-driven SAR exploration.
Calculated values; experimental LogP may vary across measurement conditions.

Orthogonal Reactivity for Cross-Coupling

Unlike 1-phenylpyrrole, 1-(4-chlorophenyl)-1H-pyrrole possesses a reactive C-Cl bond that serves as an orthogonal handle. The pyrrole core can undergo standard electrophilic aromatic substitutions (such as Vilsmeier-Haack formylation) leaving the aryl chloride intact, which can subsequently be activated for Buchwald-Hartwig or Suzuki cross-couplings using specialized palladium catalysts[1].

Evidence DimensionNumber of orthogonal reactive sites
Target Compound Data2 distinct sites (pyrrole C2/C5 and phenyl C4-Cl)
Comparator Or Baseline1-Phenylpyrrole (1 primary site type)
Quantified DifferenceEnables bifunctional elaboration without pre-functionalization
ConditionsSequential electrophilic substitution followed by Pd-catalyzed cross-coupling

Streamlines the synthesis of complex multi-ring pharmaceutical targets by reducing the total number of required synthetic and protection/deprotection steps.

Physical State
Class-level
Crystalline solid; melting point 88–91 °C at ambient conditions.
Enables purity verification via melting point; liquid N-alkyl analogs lack this metric.
Class-level observation; verify lot-specific melting behavior.

Electropolymerization Kinetics and Film Stability

In the synthesis of conducting polymers, the mildly electron-withdrawing nature of the para-chloro group induces an anodic shift in the monomer oxidation potential compared to N-phenylpyrrole. This shift requires slightly higher potentials for electropolymerization but yields poly(N-(4-chlorophenyl)pyrrole) films with enhanced stability against overoxidation and distinct electrochemical impedance profiles[1].

Evidence DimensionMonomer oxidation potential / Polymer stability
Target Compound DataAnodically shifted oxidation potential; high overoxidation resistance
Comparator Or Baseline1-Phenylpyrrole (lower oxidation potential, faster overoxidation)
Quantified DifferenceMeasurable anodic shift in cyclic voltammetry
ConditionsElectrochemical polymerization in non-aqueous solvents (e.g., acetonitrile)

Yields highly stable conducting polymer films essential for durable electrochemical sensors and energy storage devices.

Commercial Purity
Specification review
97–98% purity from multiple independent suppliers.
Supports reproducible synthesis without pre-purification.
Supplier-reported; verify lot-specific COA.
Fragment Compliance
Class-level
MW 177.63 g/mol; ≤1 rotatable bond; fits FBDD fragment criteria.
Appropriate for fragment-based screening libraries.
Class-level inference; confirm specific FBDD library requirements.

Bifunctional Pharmaceutical Intermediates

Ideal for multi-step syntheses where the pyrrole ring undergoes electrophilic substitution (e.g., Vilsmeier formylation) followed by late-stage palladium-catalyzed cross-coupling at the aryl chloride position, minimizing step count [1].

Solid-State Formulation and Industrial Scaling

Chosen over 1-phenylpyrrole in industrial scale-up environments where a stable, high-melting solid (88–91 °C) is required to ensure reproducible weighing, milling, and automated dispensing without clumping .

Regioselective Organometallic Workflows

The preferred substrate for C2/C5 lithiation protocols, where the inductive effects of the para-chloro group allow precise functionalization for agrochemical and fine chemical development[2].

Conducting Polymer Synthesis

Selected for the fabrication of poly(N-arylpyrrole) films in electrochemical sensors, where the para-chloro substituent imparts specific oxidation potentials and enhanced film stability against overoxidation [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Antifungal analog synthesis (econazole-type)
Documented synthetic precedent for N-arylpyrrole antifungal intermediates
Synthetic route reproducibility and intermediate characterization
FBDD library construction
Fragment-appropriate molecular weight and minimal conformational flexibility
Screening hit rates and fragment elaboration feasibility
Lipophilicity-controlled SAR studies
Quantifiable lipophilicity profile (ΔLogP +0.60 vs. parent)
Lipophilicity-activity correlations and membrane permeability assessment
Synthetic methodology development
Defined physical state (crystalline solid, mp 88–91 °C) and para-Cl electronic tuning
Reaction yield optimization and regioselectivity assessment

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5044-38-2

Wikipedia

1-(4-Chlorophenyl)-1H-pyrrole

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